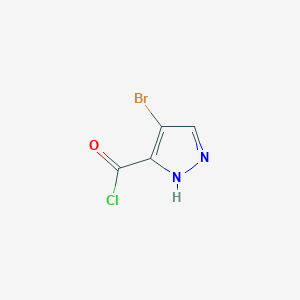

4-bromo-1H-pyrazole-3-carbonyl chloride

Description

Contextual Significance of Pyrazole (B372694) Derivatives in Organic Synthesis

Pyrazole derivatives are a class of heterocyclic organic compounds that have become increasingly vital in various scientific and industrial sectors. nbinno.com The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a "biologically privileged" scaffold. mdpi.comroyal-chem.com This means its structure is frequently found in biologically active molecules. The versatility of the pyrazole core allows for the synthesis of a wide range of analogues with different substituents, which in turn affects the electronic properties and biological activity of the resulting compounds. bohrium.com

In the pharmaceutical industry, pyrazole-containing compounds have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nbinno.compharmaguideline.comglobalresearchonline.net A significant number of FDA-approved drugs contain the pyrazole scaffold, highlighting its therapeutic importance. mdpi.comnih.gov For example, Celecoxib (B62257), a well-known anti-inflammatory drug, is based on a pyrazole structure. nih.govontosight.ai

Beyond pharmaceuticals, pyrazole derivatives are crucial in the agrochemical sector. nbinno.comglobalresearchonline.net They are key intermediates in the synthesis of herbicides, insecticides, and fungicides, contributing to improved crop protection and agricultural productivity. nbinno.comrhhz.net The ability to modify the substituents on the pyrazole ring allows for the fine-tuning of their activity against specific pests or weeds. rhhz.net Furthermore, in material science, the unique properties of pyrazole structures are utilized in the development of advanced functional materials like polymers. nbinno.comroyal-chem.com

Table 1: Applications of Pyrazole Derivatives

| Sector | Application Examples |

|---|---|

| Pharmaceuticals | Anti-inflammatory drugs, Analgesics, Antimicrobials, Anticancer agents. nbinno.compharmaguideline.comglobalresearchonline.net |

| Agrochemicals | Herbicides, Insecticides, Fungicides. nbinno.comrhhz.netresearchgate.net |

| Material Science | Development of polymers and organic light-emitting diodes (OLEDs). nbinno.comroyal-chem.com |

Role of Acyl Chlorides in Diverse Chemical Transformations

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the -COCl functional group. savemyexams.comwikipedia.org They are highly reactive derivatives of carboxylic acids, which makes them exceptionally useful as intermediates in organic synthesis. savemyexams.comfiveable.me The high reactivity stems from the presence of two electron-withdrawing atoms (oxygen and chlorine) bonded to the carbonyl carbon, making it highly electrophilic and susceptible to nucleophilic attack. chemistrystudent.comorganicchemistrytutor.com

Due to their reactivity, acyl chlorides are versatile reagents for a variety of chemical transformations. wikipedia.orgfiveable.me They are frequently used to prepare other carboxylic acid derivatives, such as esters, amides, and acid anhydrides, often in reactions that are more efficient than those starting from the corresponding carboxylic acids. savemyexams.comwikipedia.orgmolport.com These reactions typically proceed via a nucleophilic acyl substitution mechanism, where the chloride ion is replaced by a nucleophile like an alcohol, amine, or carboxylate. molport.comchemistrysteps.com

The use of acyl chlorides is a cornerstone of synthesis in many industries, including pharmaceuticals and cosmetics. ontosight.aiseqens.com They serve as essential building blocks for constructing complex molecules, with a significant percentage of pharmaceuticals relying on reactions involving these compounds for their synthesis. ontosight.aibasf.com The conversion of a carboxylic acid to an acyl chloride is a common strategy to "activate" the carboxyl group for subsequent reactions. savemyexams.com

Table 2: Key Reactions of Acyl Chlorides

| Reactant | Product | Reaction Type |

|---|---|---|

| Water | Carboxylic Acid | Hydrolysis wikipedia.orgchemistrysteps.com |

| Alcohol | Ester | Esterification savemyexams.comchemistrysteps.com |

| Ammonia/Amine | Amide | Amidation savemyexams.comorganicchemistrytutor.com |

Overview of Research Focus on Halogenated Pyrazole Carbonyl Systems

The incorporation of halogen atoms into organic molecules is a well-established strategy in medicinal chemistry and materials science to modulate a compound's properties. acs.org Halogenated pyrazoles, specifically brominated pyrazoles, are valuable synthetic intermediates. jmcs.org.mx The bromine atom can be readily replaced or used as a handle in transition metal-catalyzed cross-coupling reactions (like Suzuki, Heck, and Sonogashira reactions), allowing for the introduction of a wide variety of functional groups. jmcs.org.mx

Research into halogenated pyrazole carbonyl systems, such as 4-bromo-1H-pyrazole-3-carbonyl chloride, focuses on leveraging the dual reactivity of the molecule. The acyl chloride group provides a site for nucleophilic attack, while the bromo-pyrazole core offers a stable scaffold that can be further functionalized. This combination makes these compounds powerful building blocks for creating libraries of complex molecules for drug discovery and agrochemical development. nbinno.comguidechem.com

The synthesis of brominated pyrazoles can be achieved through various methods, including the direct bromination of a pyrazole ring or by constructing the ring from brominated precursors. jmcs.org.mxpharmdbm.com For instance, one-pot methods have been developed for the regioselective synthesis of 4-bromopyrazole derivatives from 1,3-diketones, arylhydrazines, and a brominating agent like N-bromosaccharin. researchgate.net The resulting halogenated pyrazole can then be converted to the corresponding carboxylic acid and subsequently to the highly reactive carbonyl chloride, preparing it for a multitude of synthetic applications. guidechem.com

Properties

IUPAC Name |

4-bromo-1H-pyrazole-5-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrClN2O/c5-2-1-7-8-3(2)4(6)9/h1H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQMMGBLUQICLPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1Br)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701281357 | |

| Record name | 4-Bromo-1H-pyrazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701281357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006471-28-8 | |

| Record name | 4-Bromo-1H-pyrazole-3-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006471-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1H-pyrazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701281357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Bromo 1h Pyrazole 3 Carbonyl Chloride

Precursor Synthesis Strategies for 4-Bromo-1H-pyrazole-3-carboxylic Acid

The primary precursor, 4-bromo-1H-pyrazole-3-carboxylic acid, can be synthesized through various routes. Key strategies involve the initial formation of a pyrazole (B372694) carboxylic acid system, followed by regioselective bromination, or the construction of a pre-brominated pyrazole ring that is subsequently oxidized.

The foundational method for creating the pyrazole core is the cyclocondensation reaction between a hydrazine (B178648) and a 1,3-difunctional compound. nih.govmdpi.com This approach is a straightforward and rapid way to obtain polysubstituted pyrazoles. mdpi.com

Key approaches for synthesizing the pyrazole carboxylic acid backbone include:

Reaction of Hydrazines with β-Diketones or Diketoesters : The Knorr pyrazole synthesis, a classic method, involves reacting hydrazine derivatives with β-diketones. mdpi.com A variation uses diketoesters, which can lead to the formation of pyrazole esters that are subsequently hydrolyzed to the corresponding carboxylic acids. nih.govmdpi.com For instance, 1,3,4,5-substituted pyrazoles can be synthesized from the reaction of arylhydrazines with diketoesters generated in situ from a ketone and diethyl oxalate. nih.gov

From Furan-2,3-diones : An alternative route involves the reaction of furan-2,3-diones with various phenylhydrazones or phenylhydrazine, which leads to the formation of pyrazole-3-carboxylic acids. researchgate.netresearchgate.net This method provides a convenient pathway to highly substituted pyrazole carboxylic acid derivatives. dergipark.org.tr

| Reactant A | Reactant B | Resulting Intermediate/Product | Reference |

|---|---|---|---|

| Hydrazine Derivatives | 1,3-Diketones / Diketoesters | Pyrazole Esters / Carboxylic Acids | nih.govmdpi.commdpi.com |

| Phenylhydrazones / Phenylhydrazine | Furan-2,3-diones | Pyrazole-3-Carboxylic Acids | researchgate.netresearchgate.netdergipark.org.tr |

Once the 1H-pyrazole-3-carboxylic acid scaffold is obtained, the next critical step is the regioselective introduction of a bromine atom at the C4 position. The electron-rich nature of the pyrazole ring makes it susceptible to electrophilic substitution.

Common bromination techniques include:

Direct Bromination with Elemental Bromine : 1H-pyrazole-3-carboxylic acid can be brominated using liquid bromine in water, often in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide, with heating to 100°C. guidechem.com For low-reactivity substrates such as pyrazole-3-carboxylic acid, the addition of sodium hydroxide (B78521) (NaOH) is beneficial, as it binds the hydrogen bromide (HBr) byproduct and can increase the yield to around 90%. nih.gov

N-Bromosuccinimide (NBS) : NBS is another effective reagent for the bromination of pyrazole rings, typically carried out in solvents like carbon tetrachloride or water. nih.gov

The regioselectivity of the reaction, favoring the C4 position, is a key consideration in the synthesis.

| Reagent | Additives/Conditions | Typical Solvent | Reference |

|---|---|---|---|

| Liquid Bromine (Br₂) | Tetrabutylammonium bromide, 100°C | Water | guidechem.com |

| Liquid Bromine (Br₂) | Sodium Hydroxide (NaOH) | Water | nih.gov |

| N-Bromosuccinimide (NBS) | 20–25 °C | Carbon Tetrachloride (CCl₄) or Water | nih.gov |

An alternative strategy involves preparing a brominated pyrazole with a precursor group at the C3 position, which is then oxidized to a carboxylic acid. This route avoids potential difficulties in the direct bromination of the pyrazole carboxylic acid.

A prominent example is the oxidation of 4-bromo-3-methylpyrazole using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). guidechem.com In this process, an aqueous solution of 4-bromo-3-methylpyrazole is heated, and KMnO₄ is added in portions. guidechem.com Research into this method has shown that both reaction temperature and time significantly impact the final yield. guidechem.com The yield of 4-bromo-1H-pyrazole-3-carboxylic acid increases with temperature and reaction time, reaching an equilibrium after approximately 8 hours, after which further extension of time has little effect on the yield. guidechem.com A yield of 64.2% has been reported under optimized conditions. guidechem.com

Another potential pathway involves the reduction of pyrazole esters to the corresponding pyrazole alcohols, which are then oxidized to aldehydes and subsequently to the carboxylic acid. mdpi.com

| Precursor | Oxidizing Agent | Reaction Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| 4-bromo-3-methylpyrazole | Potassium Permanganate (KMnO₄) | 90°C, 8 hours | 64.2% | guidechem.com |

Conversion of 4-Bromo-1H-pyrazole-3-carboxylic Acid to 4-Bromo-1H-pyrazole-3-carbonyl chloride

The final stage of the synthesis is the conversion of the carboxylic acid to the more reactive acyl chloride. This transformation is crucial for subsequent reactions, such as amide or ester formation.

The conversion of carboxylic acids to acyl chlorides is a standard transformation in organic synthesis. pearson.com The hydroxyl group of the carboxylic acid is converted into a superior leaving group, facilitating nucleophilic acyl substitution. libretexts.orglibretexts.org

Several reagents are effective for this purpose:

Thionyl Chloride (SOCl₂) : This is the most popular and widely used reagent for this conversion. rsc.org The reaction involves heating the carboxylic acid, either neat or in an inert solvent like toluene (B28343) or xylene, with an excess of thionyl chloride under reflux. researchgate.netchemguide.co.uk The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. chemguide.co.ukmasterorganicchemistry.com The addition of a catalyst, such as pyridine (B92270) or N,N-dimethylformamide (DMF), can accelerate the reaction. rsc.orgresearchgate.net

Phosphorus Chlorides (PCl₅ and PCl₃) : Phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃) are also effective reagents. chemguide.co.uk PCl₅ reacts with carboxylic acids in the cold to produce the acyl chloride and phosphorus trichloride (B1173362) oxide (POCl₃). chemguide.co.uk The reaction with PCl₃ is less vigorous and yields the acyl chloride and phosphoric(III) acid. chemguide.co.uk

| Reagent | Formula | Byproducts | Advantages | Reference |

|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl (gases) | Volatile byproducts simplify purification. | chemguide.co.ukmasterorganicchemistry.com |

| Phosphorus(V) Chloride | PCl₅ | POCl₃, HCl | Effective, reacts in the cold. | chemguide.co.uk |

| Phosphorus(III) Chloride | PCl₃ | H₃PO₃ | Less vigorous reaction than PCl₅. | chemguide.co.uk |

Optimizing the yield and purity of the final 4-bromo-1H-pyrazole-3-carbonyl chloride requires careful control of each synthetic step.

In the Chlorination Step : The use of thionyl chloride is particularly advantageous for purification. Since the major byproducts are gaseous, they are easily removed from the reaction mixture. chemguide.co.uk Any excess thionyl chloride, which is also volatile, can be distilled off, often under reduced pressure, to isolate the final acyl chloride product. researchgate.netchemguide.co.uk This simplifies the workup procedure significantly compared to methods using non-volatile reagents.

By carefully selecting the synthetic route and optimizing the conditions for each reaction, 4-bromo-1H-pyrazole-3-carbonyl chloride can be produced efficiently and with high purity, ready for its application in the synthesis of more complex molecules.

Elucidating the Reactivity Profile and Transformative Chemistry of 4 Bromo 1h Pyrazole 3 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

The primary mode of reactivity for 4-bromo-1H-pyrazole-3-carbonyl chloride involves the highly electrophilic carbonyl carbon of the acyl chloride functional group. This moiety readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, providing a direct route to a diverse array of pyrazole-3-carboxylic acid derivatives.

The reaction of 4-bromo-1H-pyrazole-3-carbonyl chloride with primary or secondary amines is a facile and widely employed method for the synthesis of 4-bromo-1H-pyrazole-3-carboxamides. These amidation reactions typically proceed under standard conditions, often in the presence of a base to neutralize the hydrogen chloride byproduct. The resulting carboxamides are valuable intermediates in their own right, with applications in medicinal chemistry and as precursors for further functionalization. For instance, novel 1H-pyrazole-3-carboxamide derivatives have been synthesized and investigated for their potential as anticancer agents, with studies exploring their interaction with DNA. nih.gov The general structure of these carboxamides includes a pyrazole (B372694) ring linked to an amide group, with a bromine atom at the C4 position.

A variety of substituted pyrazole carboxamides have been synthesized, highlighting the versatility of this reaction. Examples include N-(4-bromophenyl)-1-methyl-1H-pyrazole-4-carboxamide and 4-bromo-N-(3-quinolinyl)-1H-pyrazole-3-carboxamide. nih.govnih.gov These compounds underscore the broad scope of amines that can be utilized in this transformation.

Table 1: Examples of Synthesized 4-Bromo-1H-pyrazole-3-carboxamides

| Compound Name | Amine Reactant | Reference |

|---|---|---|

| 4-Bromo-1H-pyrazole-3-carboxamide | Ammonia | nih.gov |

| N-(4-bromophenyl)-1-methyl-1H-pyrazole-4-carboxamide | 4-Bromoaniline | nih.gov |

| 4-bromo-N-(3-quinolinyl)-1H-pyrazole-3-carboxamide | 3-Aminoquinoline | nih.gov |

| 4-BROMO-1-(4-CHLOROBENZYL)-N'-(3-CHLOROBENZYLIDENE)-1H-PYRAZOLE-3-CARBOHYDRAZIDE | (3-chlorobenzylidene)hydrazine and 1-(chloromethyl)-4-chlorobenzene | sigmaaldrich.com |

Analogous to amidation, 4-bromo-1H-pyrazole-3-carbonyl chloride reacts with alcohols to yield the corresponding 4-bromo-1H-pyrazole-3-carboxylates. This esterification provides a straightforward method for introducing an ester functionality at the C3 position of the pyrazole ring. The resulting pyrazole carboxylates, such as methyl 4-bromo-1H-pyrazole-3-carboxylate, are stable and versatile intermediates. They are frequently utilized in subsequent transformations, including cross-coupling reactions and further modifications of the pyrazole ring. These esters are key intermediates in both medicinal and agrochemical research.

The reactivity of 4-bromo-1H-pyrazole-3-carbonyl chloride extends to other heteroatom nucleophiles, such as thiols. Reaction with a thiol or a thiolate salt leads to the formation of the corresponding S-ester, or thioester. While specific examples starting directly from 4-bromo-1H-pyrazole-3-carbonyl chloride are not extensively documented in readily available literature, the analogous reactions are well-established for acyl chlorides. This pathway offers a route to pyrazole-3-carbothioates, which are of interest in various chemical and biological studies.

Reactions Involving the Pyrazole Ring and Bromine Moiety

Beyond the reactivity of the acyl chloride, the 4-bromo-1H-pyrazole scaffold offers numerous opportunities for further chemical transformations. These reactions can be broadly categorized into those that modify the bromine substituent and those that functionalize other positions on the pyrazole ring. It is often synthetically advantageous to first convert the highly reactive acyl chloride to a more stable ester or amide before undertaking these transformations.

The bromine atom at the C4 position of the pyrazole ring is well-suited for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents at this position.

Suzuki-Miyaura Coupling: This reaction allows for the coupling of the 4-bromopyrazole core with boronic acids or their esters, leading to the formation of 4-aryl or 4-vinyl pyrazoles. The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of various functional groups, making it a highly valuable transformation in the synthesis of complex molecules. jmcs.org.mx

Heck Reaction: The Heck reaction provides a method for the arylation or vinylation of the C4 position by coupling with alkenes. This reaction is a reliable method for the formation of new carbon-carbon bonds with trans selectivity.

Sonogashira Coupling: This coupling reaction with terminal alkynes introduces an alkynyl group at the C4 position, leading to the synthesis of 4-alkynylpyrazoles. The Sonogashira coupling is a cornerstone in the synthesis of conjugated enynes and arylalkynes. jmcs.org.mx

Table 2: Overview of Cross-Coupling Reactions on 4-Bromopyrazole Derivatives

| Reaction Type | Coupling Partner | Resulting Moiety at C4 | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester | Aryl/vinyl | Mild conditions, high functional group tolerance |

| Heck | Alkene | Substituted alkene | Forms C-C bonds with trans selectivity |

| Sonogashira | Terminal alkyne | Alkyne | Synthesis of conjugated enynes and arylalkynes |

The pyrazole ring itself can be further functionalized, most commonly at the unsubstituted nitrogen atom (N1).

N-Alkylation and N-Arylation: The NH proton of the pyrazole ring is acidic and can be deprotonated with a suitable base, followed by reaction with an electrophile to achieve N-alkylation or N-arylation. N-alkylated pyrazoles are significant in medicinal chemistry, with various methods developed for their synthesis, including reactions with trichloroacetimidate (B1259523) electrophiles under acidic conditions. semanticscholar.org Copper-catalyzed N-arylation has also been shown to be effective for a range of nitrogen heterocycles, including pyrazoles. acs.orgorganic-chemistry.org

Electrophilic and Nucleophilic Substitution: While the pyrazole ring is generally considered electron-rich, the presence of both electron-withdrawing (carbonyl derivative) and deactivating (bromo) groups influences its reactivity towards electrophilic substitution. Conversely, nucleophilic aromatic substitution can occur under specific conditions, particularly with the presence of activating groups. For example, the reaction of 4-bromo-1-methyl-3-nitropyrazole-5-carboxylic acid with arylamines can lead to the substitution of the bromine atom. osti.gov

Mechanistic Investigations of Key Transformations

The reactivity of 4-bromo-1H-pyrazole-3-carbonyl chloride is principally governed by the electrophilic nature of the carbonyl carbon, which is susceptible to attack by a wide array of nucleophiles. The primary mechanistic pathway for its transformations is nucleophilic acyl substitution. This section delves into the mechanistic details of these key reactions, drawing upon established principles and supported by theoretical studies on related pyrazole systems.

The most prevalent reaction of 4-bromo-1H-pyrazole-3-carbonyl chloride is the nucleophilic acyl substitution , which proceeds through a characteristic addition-elimination mechanism. masterorganicchemistry.com This two-step process is initiated by the attack of a nucleophile on the carbonyl carbon, leading to the formation of a transient tetrahedral intermediate. youtube.comkhanacademy.org In the subsequent step, the carbonyl group is reformed through the elimination of the chloride ion, which is an excellent leaving group. masterorganicchemistry.comkhanacademy.org

The general mechanism can be depicted as follows:

Step 1: Nucleophilic Attack and Formation of the Tetrahedral Intermediate

A nucleophile (Nu:) attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the breaking of the carbon-oxygen π bond, with the electrons moving to the oxygen atom, forming a tetrahedral alkoxide intermediate. youtube.com

Step 2: Elimination of the Leaving Group

The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the carbon-chlorine bond breaks, and the chloride ion (Cl-) is expelled as the leaving group. masterorganicchemistry.com This results in the formation of the new acyl compound.

Theoretical studies on the functionalization of a related compound, 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride, with 2,3-diaminopyridine (B105623) provide valuable insights into the energetics and structural parameters of these transformations. nih.govnih.gov In a reaction with an amine nucleophile, the initial step is the nucleophilic addition of an amino group to the electrophilic carbonyl carbon of the pyrazole-3-carbonyl chloride. nih.gov This is followed by the elimination of a hydrogen chloride molecule to yield the corresponding amide. nih.gov

Computational analysis of a similar reaction revealed the formation of a transition state (TS) where the nucleophile approaches the carbonyl carbon. nih.gov For instance, in the reaction between a pyrazole-3-carbonyl chloride derivative and an aminopyridine, the interatomic distance between the nucleophilic nitrogen and the carbonyl carbon in the transition state was calculated. nih.gov The subsequent formation of the tetrahedral intermediate represents a stable point in the reaction coordinate before the elimination of the leaving group. nih.gov Vibrational analysis of these calculated structures, which often reveals an imaginary frequency for the transition state, helps to confirm the nature of these fleeting structures. nih.gov

The table below summarizes key calculated parameters for the transition state and intermediate in a model reaction involving a pyrazole-3-carbonyl chloride derivative, illustrating the geometric changes that occur during the nucleophilic acyl substitution.

| Parameter | Transition State (TS1) | Intermediate (IN(1)) |

| C-N Nucleophile Distance | 1.54 Å | 1.38 Å |

| C=O Bond Length | Lengthened | N/A (single bond) |

| C-Cl Bond Length | Elongated | Elongated |

| Imaginary Frequency | -281 cm⁻¹ | N/A |

Data adapted from theoretical studies on a related pyrazole acid chloride system. nih.gov

While nucleophilic acyl substitution is the dominant pathway, the pyrazole ring itself can participate in other transformations, such as cycloaddition reactions, although these are less common for the acyl chloride derivative itself and more relevant to the synthesis of the pyrazole core. nih.govorganic-chemistry.org The functionalization at the carbonyl group, however, remains the most significant aspect of its reactivity profile.

Applications of 4 Bromo 1h Pyrazole 3 Carbonyl Chloride As a Synthetic Building Block

Role in the Synthesis of Agrochemical Intermediates

The pyrazole (B372694) nucleus is a prominent feature in modern agrochemicals due to its contribution to high efficacy and favorable toxicological profiles. guidechem.comclockss.org 4-Bromo-1H-pyrazole-3-carbonyl chloride acts as a key intermediate for introducing this valuable scaffold into molecules designed to protect crops from fungal pathogens and insect pests. clockss.org

The pyrazole ring is an exceptionally efficient scaffold in the design of fungicides. nih.gov Many successful commercial fungicides, including bixafen, fluxapyroxad, and penthiopyrad, are pyrazole carboxamides, highlighting the importance of the amide linkage at the pyrazole core. nih.gov The synthesis of such compounds often involves the reaction of a pyrazole carbonyl chloride with a selected amine.

4-Bromo-1H-pyrazole-3-carbonyl chloride is an ideal precursor for creating novel fungicidal candidates. Its acyl chloride group reacts readily with various nucleophiles to form stable derivatives. For instance, it can be reacted with substituted oximes to generate pyrazole-4-carboxylic oxime esters. researchgate.net In one study, a related 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride was reacted with various benzaldehyde (B42025) oximes in the presence of a base to yield a series of oxime esters, which demonstrated significant antifungal activity against pathogens like Sclerotinia sclerotiorum and Botrytis cinerea. researchgate.net This synthetic strategy showcases how the carbonyl chloride function is instrumental in linking the pyrazole core to other pharmacophores to create potent fungicidal agents.

The general synthetic pathway involves the conversion of the corresponding 4-bromo-1H-pyrazole-3-carboxylic acid into the more reactive 4-bromo-1H-pyrazole-3-carbonyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂). scielo.brnih.gov This activated intermediate can then be coupled with a variety of amine or alcohol moieties to build extensive libraries of potential fungicides for screening.

The 3-bromopyrazole scaffold is a critical component of several modern insecticides. nih.gov 4-Bromo-1H-pyrazole-3-carbonyl chloride and its isomers serve as pivotal intermediates in the synthesis of potent insecticidal agents, particularly those belonging to the diacylhydrazine and anthranilic diamide (B1670390) classes. nih.govgoogle.com

A key application is in the synthesis of diacylhydrazine derivatives. nih.gov For example, a synthetic route to novel insecticides involved preparing 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride by treating the corresponding carboxylic acid with thionyl chloride. nih.gov This acyl chloride was then reacted with tert-butyl hydrazine (B178648) hydrochloride to form a key carbohydrazide (B1668358) intermediate, which was further elaborated into a series of diacylhydrazines. nih.gov Several of these final compounds exhibited potent insecticidal activity against pests like Helicoverpa armigera and Plutella xylostella. nih.gov

This building block is also conceptually related to the synthesis of ryanodine (B192298) receptor modulators, a major class of insecticides that includes chlorantraniliprole (B1668704). The synthesis of chlorantraniliprole involves coupling an N-methyl anthranilamide derivative with a 1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazole-5-carboxylic acid derivative, a reaction that proceeds via the activation of the carboxylic acid, often as an acyl chloride. google.com The presence of the bromine atom on the pyrazole ring is often a strategic choice for both biological activity and as a handle for further synthetic diversification if needed.

Utility in Pharmaceutical Intermediate Synthesis

The pyrazole heterocycle is a privileged scaffold in medicinal chemistry, found in numerous approved drugs with diverse therapeutic actions, such as the anti-inflammatory celecoxib (B62257) and the anti-obesity drug rimonabant. nih.gov The unique chemical properties of the pyrazole ring allow it to act as a versatile pharmacophore capable of engaging with various biological targets. nih.govresearchgate.net 4-Bromo-1H-pyrazole-3-carbonyl chloride provides a direct and efficient means to incorporate this valuable nucleus into new chemical entities for drug discovery. guidechem.com

The primary role of 4-bromo-1H-pyrazole-3-carbonyl chloride in pharmaceutical synthesis is to serve as a reactive handle for constructing larger, more complex molecules with potential therapeutic value. The acyl chloride group readily undergoes condensation reactions with amines and sulfonamides to form stable pyrazole carboxamides, a common structural motif in pharmacologically active compounds. nih.gov

In one research effort, a 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride was reacted with various sulfonamide derivatives to produce a library of novel pyrazole-carboxamides. nih.gov These compounds were designed and evaluated as potential carbonic anhydrase inhibitors, demonstrating how the pyrazole carbonyl chloride intermediate facilitates the fusion of the pyrazole scaffold with other pharmacophoric elements (in this case, a sulfonamide) to target specific enzymes. nih.gov

Furthermore, this building block can be used to construct intricate, fused heterocyclic systems. For instance, researchers have synthesized a series of chromeno[4,3-c]pyrazol-4(2H)-one derivatives as potential PI3Kα inhibitors for cancer therapy. nih.gov The synthesis of these complex scaffolds often relies on the reactivity of pyrazole carbonyl derivatives to form key bonds that enable subsequent cyclization reactions, leading to the development of unique, rigid structures designed to fit into the active sites of protein targets. nih.gov

Drug discovery programs often rely on the rapid synthesis of compound libraries to explore structure-activity relationships (SAR). 4-Bromo-1H-pyrazole-3-carbonyl chloride is an excellent starting point for such initiatives due to the high reactivity and versatility of the acyl chloride group. It can be reacted with a wide range of nucleophiles—including primary and secondary amines, hydrazines, hydrazides, and alcohols—to generate a diverse set of pyrazole derivatives. nih.govumich.edu

For example, the reaction of pyrazole carbonyl chlorides with hydrazine hydrate (B1144303) can yield pyrazole-4-carbohydrazide derivatives. umich.edu These hydrazides are valuable intermediates themselves, serving as precursors for further derivatization or as bioactive molecules in their own right, inspired by drugs like isoniazid. umich.edu Similarly, its reaction with various amines and anilines allows for the systematic modification of substituents, enabling chemists to fine-tune the steric and electronic properties of the final compounds to optimize their interaction with a biological target. nih.gov This was demonstrated in the development of PI3Kα inhibitors, where different amines were coupled to the core scaffold to probe the binding pocket. nih.gov This systematic derivatization is essential for identifying lead compounds with improved potency and selectivity.

Contributions to Complex Molecular Architecture Development

Beyond its role in creating libraries of related analogues, 4-bromo-1H-pyrazole-3-carbonyl chloride is a valuable tool for the development of sophisticated and complex molecular architectures. The reliable and high-yielding nature of the reactions involving the acyl chloride group allows it to be incorporated into multi-step syntheses to build intricate molecular frameworks that would be otherwise difficult to access.

A prominent example is the synthesis of fused polycyclic systems. The construction of chromeno[4,3-c]pyrazol-4(2H)-one derivatives for use as PI3Kα inhibitors involves multiple synthetic steps where the pyrazole core is ultimately fused to a coumarin (B35378) ring system. nih.gov The formation of amide or ester linkages using a pyrazole carbonyl derivative is a critical step in assembling the precursor that undergoes cyclization to form the final, complex architecture. nih.gov

Another example of building molecular complexity is the synthesis of pyrazole-based oxime esters. researchgate.net The reaction of a pyrazole carbonyl chloride with a substituted benzaldehyde oxime creates a molecule with multiple functional groups and defined stereochemistry at the oxime double bond. researchgate.net These complex structures can present unique three-dimensional shapes to biological targets, potentially leading to novel modes of action. The ability to use this building block to reliably form key bonds is therefore essential for advancing the synthesis of next-generation pharmaceuticals and agrochemicals with highly specialized structures.

Data Tables

Table 1: Synthetic Applications of 4-bromo-1H-pyrazole-3-carbonyl chloride and Related Acyl Chlorides

| Reactant Type | Product Type | Application Area | Citation(s) |

|---|---|---|---|

| Substituted Amines | Pyrazole Carboxamides | Fungicides, Pharmaceuticals | nih.gov, scielo.br, nih.gov |

| Hydrazine Derivatives | Pyrazole Carbohydrazides | Insecticides, Pharmaceuticals | umich.edu, nih.gov |

| Substituted Oximes | Pyrazole Oxime Esters | Fungicides | researchgate.net |

| Sulfonamides | Pyrazole-Sulfonamide Conjugates | Pharmaceuticals (Enzyme Inhibitors) | nih.gov |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 4-bromo-1H-pyrazole-3-carbonyl chloride |

| 4-bromo-1H-pyrazole-3-carboxylic acid |

| Bixafen |

| Fluxapyroxad |

| Penthiopyrad |

| Thionyl chloride |

| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride |

| Benzaldehyde oxime |

| Sclerotinia sclerotiorum |

| Botrytis cinerea |

| 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride |

| tert-butyl hydrazine hydrochloride |

| Helicoverpa armigera |

| Plutella xylostella |

| Chlorantraniliprole |

| Celecoxib |

| Rimonabant |

| 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride |

| Carbonic anhydrase |

| Chromeno[4,3-c]pyrazol-4(2H)-one |

| PI3Kα |

Spectroscopic and Analytical Characterization Methodologies in Research on 4 Bromo 1h Pyrazole 3 Carbonyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 4-bromo-1H-pyrazole-3-carbonyl chloride. While specific spectral data for this exact compound is not publicly available, expected chemical shifts can be predicted based on extensive studies of substituted pyrazoles. cdnsciencepub.comresearchgate.net

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show two key signals: one for the proton on the pyrazole (B372694) ring and another for the N-H proton.

C5-H Proton: A single proton is attached to the pyrazole ring at the C5 position. This proton is expected to appear as a singlet in the aromatic region, likely around δ 8.0-8.5 ppm. Its precise chemical shift is influenced by the electron-withdrawing effects of the adjacent bromo and carbonyl chloride groups.

N1-H Proton: The proton on the nitrogen atom (N-H) of the pyrazole ring will exhibit tautomerism. This proton typically appears as a broad singlet at a significantly downfield chemical shift, often greater than δ 13.0 ppm, due to hydrogen bonding and the acidic nature of the proton. nih.gov

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display signals for the three carbon atoms of the pyrazole ring and the carbonyl carbon.

C3-Carbonyl Carbon: The carbon of the acyl chloride group (C=O) is expected to resonate in the highly deshielded region of δ 160-165 ppm.

C3-Pyrazole Carbon: The carbon to which the carbonyl group is attached will be significantly downfield, influenced by the electronegative oxygen and chlorine. Its chemical shift is predicted to be in the range of δ 145-150 ppm. cdnsciencepub.com

C4-Bromo Carbon: The carbon atom bearing the bromine (C4) is expected to have a chemical shift around δ 95-105 ppm. The direct attachment of the halogen atom results in a characteristic upfield shift compared to other ring carbons.

C5-CH Carbon: The carbon atom bonded to the sole ring proton (C5) is anticipated to appear in the region of δ 130-135 ppm. cdnsciencepub.comresearchgate.net

The presence of tautomers in N-unsubstituted pyrazoles can sometimes lead to broadened signals for the C3 and C5 carbons in ¹³C NMR spectra, reflecting the chemical exchange of the N-H proton between the two nitrogen atoms. researchgate.net

Table 1: Predicted NMR Chemical Shifts (δ) for 4-bromo-1H-pyrazole-3-carbonyl chloride

| Atom | Spectroscopy | Predicted Chemical Shift (ppm) | Notes |

| H5 | ¹H NMR | 8.0 - 8.5 | Singlet, located on the pyrazole ring. |

| H1 | ¹H NMR | >13.0 | Broad singlet, acidic proton on nitrogen. |

| C=O | ¹³C NMR | 160 - 165 | Carbonyl carbon of the acyl chloride. |

| C3 | ¹³C NMR | 145 - 150 | Pyrazole ring carbon attached to the C=O group. |

| C4 | ¹³C NMR | 95 - 105 | Pyrazole ring carbon attached to the bromine atom. |

| C5 | ¹³C NMR | 130 - 135 | Pyrazole ring carbon attached to the H5 proton. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to confirm the molecular weight and to study the fragmentation patterns, which provides further structural evidence. The molecular formula of 4-bromo-1H-pyrazole-3-carbonyl chloride is C₄H₂BrClN₂O. epa.gov

The monoisotopic mass is 207.9039 g/mol . epa.gov A key feature in the mass spectrum is the distinctive isotopic pattern caused by the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). This results in a complex molecular ion cluster (M, M+2, M+4) that is highly characteristic.

Common fragmentation pathways for pyrazoles and acyl chlorides include: researchgate.netmiamioh.edu

Loss of Cl: Cleavage of the acyl chloride can lead to a prominent fragment ion [M-Cl]⁺.

Loss of CO: Subsequent loss of carbon monoxide from the [M-Cl]⁺ fragment to yield a [M-Cl-CO]⁺ ion, corresponding to the brominated pyrazole ring.

Loss of Br: Fragmentation involving the loss of the bromine radical is also a possible pathway.

Ring Cleavage: Pyrazole rings can fragment via the loss of HCN, a characteristic fragmentation for nitrogen-containing heterocycles. researchgate.net

Table 2: Predicted Mass Spectrometry Fragments for 4-bromo-1H-pyrazole-3-carbonyl chloride

| Fragment Ion | Proposed Structure / Loss | Notes |

| [M]⁺ | [C₄H₂BrClN₂O]⁺ | Molecular ion cluster showing characteristic Br/Cl isotope pattern. |

| [M-Cl]⁺ | [C₄H₂BrN₂O]⁺ | Loss of a chlorine radical from the acyl chloride group. |

| [M-COCl]⁺ | [C₃H₂BrN₂]⁺ | Loss of the entire carbonyl chloride group. |

| [M-Br]⁺ | [C₄H₂ClN₂O]⁺ | Loss of a bromine radical from the pyrazole ring. |

| [M-Cl-CO]⁺ | [C₃H₂BrN₂]⁺ | Loss of carbon monoxide from the [M-Cl]⁺ fragment. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule. The spectrum is characterized by distinct absorption bands corresponding to specific bond vibrations.

The most prominent and diagnostic absorptions for 4-bromo-1H-pyrazole-3-carbonyl chloride are:

N-H Stretch: A broad absorption band is expected in the region of 3100-3400 cm⁻¹ due to the N-H stretching vibration of the pyrazole ring. The broadening is a result of intermolecular hydrogen bonding in the solid state. mdpi.com

C=O Stretch (Acyl Chloride): A very strong and sharp absorption band is predicted at a high wavenumber, typically in the range of 1775-1815 cm⁻¹. uobabylon.edu.iqlibretexts.org This high frequency is characteristic of reactive acyl chlorides. Conjugation with the pyrazole ring might lower this frequency slightly.

C=N and C=C Stretches: The pyrazole ring will exhibit characteristic stretching vibrations for C=N and C=C bonds in the 1400-1600 cm⁻¹ region.

C-Br Stretch: The carbon-bromine bond vibration is expected to appear in the fingerprint region, typically between 500-600 cm⁻¹.

Table 3: Characteristic Infrared Absorption Frequencies for 4-bromo-1H-pyrazole-3-carbonyl chloride

| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity | Functional Group |

| 3100 - 3400 | N-H Stretch | Medium-Strong, Broad | Pyrazole N-H |

| 1775 - 1815 | C=O Stretch | Strong, Sharp | Acyl Chloride |

| 1400 - 1600 | C=N / C=C Stretch | Medium | Pyrazole Ring |

| 500 - 600 | C-Br Stretch | Medium | Bromoalkane |

X-ray Diffraction Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure for 4-bromo-1H-pyrazole-3-carbonyl chloride itself has not been reported, extensive crystallographic data exists for its parent compound, 4-bromo-1H-pyrazole. mdpi.com

Studies show that 4-bromo-1H-pyrazole and its 4-chloro analog are isostructural, forming supramolecular trimers through N-H···N hydrogen bonds. mdpi.com In this arrangement, three pyrazole molecules form a nearly planar, hydrogen-bonded ring. The introduction of a bulky and electron-withdrawing carbonyl chloride group at the C3 position would significantly alter the steric and electronic properties of the molecule. This substitution would likely disrupt the formation of the simple trimeric motif and lead to a different, more complex hydrogen-bonding network and crystal packing arrangement. Further crystallographic studies would be necessary to fully elucidate its solid-state structure. nih.govresearchgate.net

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the separation and purity assessment of 4-bromo-1H-pyrazole-3-carbonyl chloride.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for analyzing the purity of pyrazole derivatives. oup.comijcpa.in

Mode: Reversed-phase HPLC (RP-HPLC) is typically used.

Stationary Phase: A C18 column is a common choice, providing good separation for moderately polar compounds.

Mobile Phase: A gradient or isocratic elution using a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is standard. sielc.com To improve peak shape and resolution, an acid modifier like formic acid or trifluoroacetic acid (TFA) is often added to the mobile phase. ijcpa.in

Detection: A diode-array detector (DAD) or a UV detector set at a wavelength where the pyrazole ring shows strong absorbance would be used for quantification. oup.com

Gas Chromatography (GC): GC can also be used, but the high reactivity of the acyl chloride functional group may pose challenges, potentially causing degradation or reaction with the column material at high temperatures. Derivatization to a more stable ester or amide might be necessary for robust GC analysis.

These chromatographic techniques are vital for monitoring reaction progress, identifying impurities, and ensuring the final product meets the required purity specifications for further use. researchgate.netacs.org

Theoretical and Computational Chemistry Studies on 4 Bromo 1h Pyrazole 3 Carbonyl Chloride and Its Derivatives

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure of pyrazole (B372694) derivatives. eurasianjournals.comnih.gov These methods provide detailed information about molecular geometry, charge distribution, and vibrational frequencies.

For pyrazole systems, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been employed to investigate structural parameters. nih.govderpharmachemica.com Studies on various substituted pyrazoles show that theoretical calculations can accurately predict bond lengths, bond angles, and dihedral angles. For instance, in a study on (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole, DFT calculations showed a high correlation between theoretical and experimental values for its geometric structure. derpharmachemica.com

In the context of 4-bromo-substituted pyrazoles, DFT calculations have been used to determine the relative stability of different tautomers and to justify the predominance of one form over another in solution and the solid state. researchgate.net The calculations can also help in assigning experimental spectral data, such as NMR chemical shifts, through methods like GIAO (Gauge-Including Atomic Orbital). researchgate.net While specific DFT data for 4-bromo-1H-pyrazole-3-carbonyl chloride is not abundant in the literature, the principles from studies on related structures are directly applicable. The electronic structure is significantly influenced by the substituents on the pyrazole ring. The bromine atom at the C4 position and the carbonyl chloride group at the C3 position are expected to be key determinants of the molecule's electronic properties and reactivity.

Table 1: Representative Theoretical vs. Experimental Vibrational Frequencies for a Substituted Pyrazole Derivative (cm⁻¹) This table is illustrative, based on data for (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole, as specific data for the target compound is not available.

| Vibrational Mode | Experimental (FT-IR) derpharmachemica.com | Calculated (DFT/B3LYP) derpharmachemica.com |

|---|---|---|

| N=N Stretch | 1427 | 1428 |

| C-N Stretch | 1172 | 1169 |

| Pyrazole Ring Deformation | 634 | 640 |

Analysis of Molecular Orbitals (HOMO-LUMO) and Electrophilicity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a smaller gap suggests higher reactivity. nih.gov

For pyrazole derivatives, HOMO-LUMO analysis reveals that the distribution of these orbitals is heavily dependent on the substitution pattern. In pyrazoles, which are π-excessive aromatic heterocycles, electrophilic substitution preferentially occurs at the C4 position, while nucleophilic attacks are favored at the C3 and C5 positions. nih.gov The HOMO is often distributed over the pyrazole ring, while the LUMO's location can be influenced by electron-withdrawing substituents.

In a study on an anti-amoebic pyrazolo[3,4-d]pyrimidine derivative, the computed small HOMO-LUMO energy gap indicated high chemical reactivity. nih.gov For 4-bromo-1H-pyrazole-3-carbonyl chloride, the electron-withdrawing nature of both the bromo and carbonyl chloride groups would be expected to lower the energy of the LUMO, making the molecule a good electrophile.

Electrophilicity indices, derived from HOMO and LUMO energies, quantify the ability of a molecule to accept electrons. These parameters are useful for predicting the outcomes of reactions. For various pyrazole derivatives, these indices have been calculated to understand their interaction with biological targets and other reactants. derpharmachemica.com

Table 2: Calculated Electronic Properties of a Substituted Pyrazole Derivative This table is illustrative, based on data for (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole, as specific data for the target compound is not available.

| Parameter | Value derpharmachemica.com |

|---|---|

| HOMO Energy | -6.04 eV |

| LUMO Energy | -2.52 eV |

| Energy Gap (HOMO-LUMO) | 3.52 eV |

| Electronegativity (χ) | 4.28 eV |

| Chemical Hardness (η) | 1.76 eV |

Conformational Analysis and Tautomerism Studies of Related Pyrazole Systems

Pyrazole and its derivatives can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms in the ring. nih.gov The position of this equilibrium is highly sensitive to the nature and position of substituents, the solvent, and the physical state (solid or solution). researchgate.netmdpi.com

Theoretical studies, often at the MP2 or DFT level, are crucial for determining the relative stabilities of these tautomers. researchgate.net For pyrazoles substituted at the C3(5) position, the equilibrium between the 3-substituted and 5-substituted tautomers is a key area of investigation. For example, in 4-bromo-3(5)-substituted pyrazoles, DFT calculations have shown that the 3-bromo tautomer is generally more stable than the 5-bromo tautomer. researchgate.net This theoretical finding is consistent with experimental observations in solution. researchgate.net

Electron-donating groups tend to favor attachment at the C3 position, while electron-withdrawing groups can influence the tautomeric preference. nih.gov In the case of 4-bromo-1H-pyrazole-3-carbonyl chloride, the presence of the carbonyl chloride at C3 and bromine at C4 fixes the substitution pattern, but the study of tautomerism in its parent compounds is vital for understanding its synthesis and potential reactivity.

Furthermore, computational studies have shown that solvent molecules, particularly water, can play a significant role by forming hydrogen bonds and lowering the energy barrier for proton transfer between tautomers. nih.gov

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting the feasibility of reaction pathways, and analyzing the structures of transition states. eurasianjournals.com For pyrazole synthesis and functionalization, theoretical studies can provide insights into the energetics of different reaction routes.

The synthesis of pyrazole derivatives often involves cyclocondensation or cycloaddition reactions. nih.govmdpi.com For example, the reaction of 1,3-dicarbonyl compounds with hydrazines is a common route to pyrazoles. researchgate.net Theoretical calculations can model the steps of these reactions, including nucleophilic attack, cyclization, and dehydration, to identify the rate-determining step and the most stable intermediates.

While specific transition state analyses for reactions involving 4-bromo-1H-pyrazole-3-carbonyl chloride are not readily found in the literature, studies on related systems provide a framework for understanding its reactivity. The carbonyl chloride group is a reactive functional group that can readily undergo nucleophilic acyl substitution with various nucleophiles like alcohols to form esters. researchgate.net Theoretical modeling could predict the activation energies for these reactions and explain the observed product distributions. For instance, in the synthesis of pyrazole-5-carboxylates, computational studies could clarify the mechanisms of competing pathways, such as the migration of different groups during cyclization. nih.gov

Emerging Research Trends and Future Perspectives for 4 Bromo 1h Pyrazole 3 Carbonyl Chloride Chemistry

Novel Catalytic Approaches for Synthesis and Functionalization

The development of innovative catalytic systems is at the forefront of modern pyrazole (B372694) synthesis, aiming to enhance efficiency, regioselectivity, and substrate scope. Research has moved beyond classical methods to embrace a variety of catalysts that function under milder conditions and offer improved yields.

Recent advancements include the use of heterogeneous catalysts, which are easily separable and recyclable, aligning with green chemistry principles. researchgate.net For instance, nano-ZnO has been demonstrated as a highly efficient and environmentally friendly catalyst for the synthesis of 1,3,5-substituted pyrazole derivatives. mdpi.com Similarly, silica (B1680970) gel-supported sulfuric acid has been effectively used as a heterogeneous catalyst for the one-pot, solvent-free synthesis of 4-bromopyrazole derivatives. researchgate.net Magnetic nanoparticle catalysts, such as SrFe₁₂O₁₉ and CuFe₂O₄, have also been employed, allowing for easy catalyst recovery using an external magnet and reuse in subsequent reactions. nih.govrsc.org

In the realm of homogeneous catalysis, metal-free approaches are gaining traction. Molecular iodine has been utilized to catalyze the synthesis of 4-sulfonyl pyrazoles through a tandem C(sp²)-H sulfonylation and pyrazole annulation process. mdpi.com Organic catalysts like taurine (B1682933) have been effective in green multicomponent reactions to produce dihydropyrano[2,3-c]pyrazoles. researchgate.net

For the specific functionalization of halogenated pyrazoles, transition-metal catalysis remains a key strategy. Palladium and copper catalysts are instrumental in C-N cross-coupling reactions. Studies on 4-bromo-1H-1-tritylpyrazole have shown that Pd(dba)₂-catalyzed reactions are suitable for coupling with aromatic or bulky amines, whereas Cu(I)-catalyzed amination is more favorable for alkylamines, demonstrating the complementary nature of these catalytic systems. nih.govresearchgate.netresearchgate.net

Table 1: Selected Novel Catalysts in Pyrazole Synthesis and Functionalization

| Catalyst Type | Specific Catalyst | Application | Reference |

|---|---|---|---|

| Heterogeneous | Nano-ZnO | Synthesis of 1,3,5-substituted pyrazoles | mdpi.com |

| Heterogeneous | Silica-supported Sulfuric Acid | One-pot synthesis of 4-bromopyrazoles | researchgate.net |

| Magnetic Nanoparticle | SrFe₁₂O₁₉ | Multicomponent synthesis of pyrazole derivatives | rsc.org |

| Magnetic Nanoparticle | CuFe₂O₄ | Four-component synthesis of pyrano[2,3-c]-pyrazoles | nih.gov |

| Homogeneous (Metal-free) | Molecular Iodine | Synthesis of 4-sulfonyl pyrazoles | mdpi.com |

| Organocatalyst | Taurine | Multicomponent synthesis of dihydropyrano[2,3-c]pyrazoles | researchgate.net |

| Transition Metal | Pd(dba)₂ / tBuDavePhos | C-N coupling of 4-bromo-1-tritylpyrazole with aryl/bulky amines | researchgate.net |

| Transition Metal | CuI | C-N coupling of 4-iodo-1-tritylpyrazole with alkylamines | nih.govresearchgate.net |

Sustainable and Green Chemistry Methodologies in Pyrazole Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for pyrazoles, aiming to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. nih.govjetir.org This paradigm shift is crucial for the industrial-scale synthesis of compounds like 4-bromo-1H-pyrazole-3-carbonyl chloride.

A primary focus of green pyrazole synthesis is the use of environmentally benign solvents, with water and ethanol (B145695) being preferred choices. nih.govnih.gov Many protocols now emphasize solvent-free conditions, which not only reduce environmental impact but can also simplify product purification. researchgate.netrsc.org Multicomponent reactions (MCRs) are a cornerstone of green pyrazole synthesis, as they combine multiple starting materials in a single step, leading to high atom economy and operational simplicity. researchgate.netnih.gov

Energy-efficient techniques are also being widely adopted. Microwave irradiation and ultrasound-assisted synthesis have been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.netnih.gov The use of recyclable and non-toxic catalysts, such as the bio-organic catalyst L-tyrosine or simple salts like ammonium (B1175870) chloride, further enhances the sustainability of these processes. nih.govjetir.org These methodologies collectively contribute to developing synthetic pathways that are not only efficient and high-yielding but also economically and environmentally viable. researchgate.net

Table 2: Overview of Green Chemistry Approaches in Pyrazole Synthesis

| Green Chemistry Principle | Methodology / Technique | Example | Reference |

|---|---|---|---|

| Use of Green Solvents | Reactions in aqueous media or ethanol | Synthesis of pyrano[2,3-c]pyrazoles in H₂O–ethanol | nih.gov |

| Solvent-Free Reactions | Grinding or heating reactants without a solvent | One-pot synthesis of 4-bromopyrazoles under solvent-free conditions | researchgate.net |

| Atom Economy | One-pot, multicomponent reactions (MCRs) | Four-component condensation to form pyrano[2,3-c]pyrazole derivatives | researchgate.netnih.gov |

| Energy Efficiency | Microwave or ultrasound irradiation | Ultrasound-assisted synthesis of dihydropyrano[2,3-c] pyrazoles | researchgate.net |

| Recyclable Catalysts | Use of magnetic or heterogeneous catalysts | SrFe₁₂O₁₉ magnetic nanoparticle catalyst for coumarin-functionalized pyrazoles | rsc.org |

| Use of Benign Catalysts | Employing non-toxic, readily available catalysts | Ammonium chloride as a green catalyst for 3,5-dimethyl pyrazole synthesis | jetir.org |

Integration into Flow Chemistry Systems for Continuous Production

Flow chemistry, or continuous manufacturing, is emerging as a powerful alternative to traditional batch processing for the synthesis of pyrazoles and other heterocyclic compounds. researchgate.net This technology offers significant advantages in terms of safety, scalability, process control, and efficiency, making it highly attractive for the industrial production of intermediates like 4-bromo-1H-pyrazole-3-carbonyl chloride. researchgate.netmdpi.com

A key benefit of flow chemistry is the enhanced safety profile, particularly when dealing with hazardous reagents or unstable intermediates. scispace.comnih.gov For example, the synthesis of pyrazoles often involves hydrazine (B178648) derivatives, which can be hazardous to handle and store in large quantities. Flow systems allow for the in situ generation and immediate consumption of these intermediates, minimizing operator exposure and the risks associated with their accumulation. scispace.comnih.gov

Flow reactors provide precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and product purity. researchgate.net Researchers have successfully developed multi-step continuous flow setups for the synthesis of pyrazoles from starting materials like acetophenones or anilines. scispace.comgalchimia.com One study demonstrated a two-stage flow process that reduced the reaction time for a pyrazolopyrimidinone (B8486647) synthesis from 9 hours in a batch process to just 16 minutes under flow conditions. mdpi.com Despite the high initial investment cost for specialized equipment, the long-term benefits of automation, increased productivity, and reduced chemical waste position flow chemistry as a transformative technology for pyrazole synthesis. researchgate.netmdpi.com

Table 3: Comparison of Batch vs. Flow Synthesis for Pyrazolopyrimidinones

| Parameter | Batch Synthesis | Flow Synthesis | Reference |

|---|---|---|---|

| Starting Materials | Arylaldehydes, Pyrazoles | Arylaldehydes, Pyrazoles | mdpi.com |

| Catalyst | Sulphonated Graphene Oxide | Sulphonated Graphene Oxide | mdpi.com |

| Reaction Time | 9 hours | 16 minutes | mdpi.com |

| Yield | ~80-85% | ~80-85% | mdpi.com |

| Key Advantage | Lower initial equipment cost | Drastic reduction in reaction time, enhanced safety | mdpi.com |

Exploration of Undiscovered Reactivity Pathways and Applications

Beyond optimizing existing synthetic routes, current research is actively exploring novel reactivity pathways and expanding the applications of pyrazole derivatives. The pyrazole scaffold is recognized not only as a core component of many bioactive molecules but also as a versatile tool in synthetic organic chemistry. mdpi.comnih.govnih.gov

One area of exploration is the use of the pyrazole ring as a directing group to control the regioselectivity of further functionalizations. mdpi.com This allows for the precise installation of substituents at specific positions, opening up new avenues for creating complex molecular architectures. Researchers are also investigating novel transformations, such as the electrooxidative functionalization of the pyrazole ring to form C–Cl, C–Br, C–I, and C–S bonds, which offers a sustainable alternative to traditional methods. nih.gov Another novel approach involves the transformation of pyrazole-4-carbonitriles into pyrazole-4-carbothioamides using thioacetamide (B46855) as a sulfur source, avoiding hazardous reagents like Lawesson's Reagent. researchgate.net

The unique electronic and structural properties of pyrazoles continue to inspire new applications. mdpi.com In materials science, pyrazole derivatives are being developed as fluorescent sensors capable of detecting specific metal ions, such as Hg²⁺, with high selectivity and sensitivity. rsc.org In medicinal chemistry, the pyrazole scaffold is a privileged structure found in numerous FDA-approved drugs. mdpi.com Ongoing research is focused on designing new pyrazole-based compounds as potent inhibitors of protein kinases, which are key targets in the treatment of cancer and inflammatory diseases. nih.govrjb.ro The continued exploration of these undiscovered pathways and applications ensures that pyrazole chemistry, and by extension the utility of compounds like 4-bromo-1H-pyrazole-3-carbonyl chloride, will remain a vibrant and impactful field of research. nih.gov

Q & A

What are the standard synthetic protocols for preparing 4-bromo-1H-pyrazole-3-carbonyl chloride, and how is reaction progress monitored?

Basic Research Question

Methodological Answer:

The synthesis typically involves converting the carboxylic acid precursor to the acyl chloride using thionyl chloride (SOCl₂) under anhydrous conditions. Key steps include:

- Reaction Setup : Refluxing the carboxylic acid with excess SOCl₂ (3:1 molar ratio) at 95°C for 4 hours in the presence of catalytic DMF (0.5–1 mol%) to enhance reactivity .

- Progress Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (3:1) tracks the disappearance of the starting material (Rf ~0.3) and emergence of the product (Rf ~0.7).

- Workup : Excess SOCl₂ is removed under reduced pressure, and the product is purified via distillation or chromatography .

Which spectroscopic and analytical methods are most effective for confirming the structure and purity of 4-bromo-1H-pyrazole-3-carbonyl chloride?

Basic Research Question

Methodological Answer:

A multi-technique approach ensures structural confirmation and purity assessment:

| Technique | Key Parameters | Purpose | Reference |

|---|---|---|---|

| ¹H/¹³C NMR | Chemical shifts (e.g., carbonyl carbon at ~160 ppm), coupling constants | Confirm substituent positions and tautomerism | |

| IR Spectroscopy | C=O stretch at ~1750–1850 cm⁻¹ | Identify acyl chloride functional group | |

| HRMS | Exact mass (e.g., [M+H]⁺ = 223.94 Da) | Verify molecular formula and detect impurities | |

| HPLC | Retention time consistency, peak symmetry (>94% purity) | Quantify purity and assess batch reproducibility |

How can researchers optimize reaction conditions to minimize side reactions during synthesis?

Advanced Research Question

Methodological Answer:

Optimization strategies focus on controlling reactivity and side-product formation:

- Catalyst Modulation : Catalytic DMF reduces reaction time but must be carefully titrated to avoid over-activation, which can lead to decomposition .

- Temperature Control : Gradual heating (50°C → 95°C over 30 min) prevents exothermic runaway reactions .

- Solvent Selection : Anhydrous dichloromethane minimizes hydrolysis; avoid protic solvents.

- Byproduct Analysis : LC-MS identifies common impurities (e.g., dimerization products), guiding stoichiometric adjustments .

What experimental approaches resolve contradictions in spectral data during characterization?

Advanced Research Question

Methodological Answer:

Discrepancies in NMR or IR data often arise from tautomerism or residual solvents. Mitigation strategies include:

- Variable Temperature NMR : Resolves dynamic tautomerism by analyzing shifts at –40°C to 80°C .

- Deuterated Solvent Screening : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .

- 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon relationships .

What strategies improve the stability of 4-bromo-1H-pyrazole-3-carbonyl chloride during storage?

Basic Research Question

Methodological Answer:

The compound’s sensitivity to moisture and heat necessitates:

- Storage Conditions : Amber glass vials under inert gas (Ar/N₂) at –20°C to prevent hydrolysis .

- Stability Monitoring : Periodic HPLC checks for free carboxylic acid formation (hydrolysis product).

- Handling Protocols : Use sealed Schlenk lines for transfers in humid environments .

How do substituent effects (e.g., bromine vs. chlorine) influence the reactivity of pyrazole-carbonyl chloride derivatives?

Advanced Research Question

Methodological Answer:

Comparative studies with analogs reveal:

- Electrophilicity : Bromine’s electron-withdrawing effect increases acyl chloride reactivity in nucleophilic substitutions compared to chloro-substituted analogs .

- Steric Effects : Bulkier substituents at the 4-position hinder conjugation, reducing carbonyl electrophilicity (validated via X-ray crystallography bond-length analysis) .

- Cross-Coupling Potential : Bromine enables Suzuki-Miyaura reactions, while chlorine limits such applications .

What mechanistic insights explain side reactions during coupling reactions involving this compound?

Advanced Research Question

Methodological Answer:

Common side reactions (e.g., dimerization or hydrolysis) are mechanistically driven by:

- Nucleophilic Attack : Traces of water or alcohols lead to ester or carboxylic acid byproducts. Use molecular sieves to maintain anhydrous conditions .

- Thermal Degradation : Above 100°C, decarbonylation generates pyrazole fragments (detected via GC-MS) .

- Catalytic Traces : Residual Pd from cross-coupling reactions accelerates decomposition. Post-reaction purification with chelating resins (e.g., SiliaBond® Thiourea) improves stability .

How can computational methods complement experimental data in studying this compound’s reactivity?

Advanced Research Question

Methodological Answer:

Density functional theory (DFT) simulations provide:

- Reaction Pathway Mapping : Transition-state analysis for acyl substitution reactions (e.g., ΔG‡ values predict regioselectivity) .

- Tautomer Energy Profiling : Identifies the 1H-pyrazole tautomer as the dominant form in solution (aligned with NMR observations) .

- Solvent Effects : COSMO-RS models explain solvent-dependent stability trends (e.g., lower hydrolysis rates in toluene vs. THF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.